molecular formula C11H14O2 B13616803 Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13616803
M. Wt: 178.23 g/mol
InChI Key: JDEAKWDUQVOJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a specialized norborneane-based chemical building block designed for advanced research and development applications. This compound integrates a rigid, three-dimensional bicyclic framework with two highly versatile functional groups: an ester and a terminal alkyne. The ethynyl group at the 4-position serves as a critical handle for further chemical transformation, notably through metal-catalyzed coupling reactions such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it a valuable precursor for synthesizing complex molecular architectures, conjugated systems, and combinatorial libraries. The strained bridge system of the bicyclo[2.2.1]heptane skeleton is recognized in medicinal chemistry for its ability to impart favorable conformational constraints and modulate the physicochemical properties of lead compounds . Researchers can leverage this scaffold in developing novel molecular probes, ligands, and candidates for pharmaceutical and material science. The ester moiety provides a straightforward site for further derivatization, including hydrolysis to the carboxylic acid or reduction to the alcohol. This product is intended for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Technical data, including NMR and mass spectrometry, are available upon request.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H14O2/c1-3-10-4-6-11(8-10,7-5-10)9(12)13-2/h1H,4-8H2,2H3

InChI Key

JDEAKWDUQVOJEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C#C

Origin of Product

United States

Preparation Methods

Diels–Alder Reaction as the Key Step

The bicyclo[2.2.1]heptane skeleton is predominantly synthesized via the Diels–Alder (DA) reaction between cyclopentadiene and suitable olefinic dienophiles. This pericyclic reaction forms the bicyclic framework in a stereoselective manner.

  • Typical Dienophiles : C3–C4 acyclic olefins such as 1-butene, 2-butene, and propylene have been employed effectively.
  • Reaction Conditions : The DA reaction is generally conducted at low temperatures (e.g., −20 °C) to control regio- and stereoselectivity, often in toluene or dichloromethane solvents.
  • Catalysts : Lewis acid catalysts like MeAlCl2 and SnCl4 enhance the reaction rate and selectivity. For example, MeAlCl2 (methylaluminum dichloride) is used in substoichiometric amounts to assist the DA reaction and subsequent rearrangements.

One-Step vs. Two-Step Methods

Two main approaches exist for preparing bicyclo[2.2.1]heptane derivatives:

Method Description Advantages Typical Conditions
Two-Step DA reaction followed by isomerization Greater control over each step DA at ~−20 °C; isomerization 20–400 °C depending on catalyst acidity
One-Step Simultaneous DA and isomerization in presence of catalyst Economical and time-saving Reaction temperatures 100–350 °C with isomerization catalyst present

The one-step method involves reacting 2-butene with cyclopentadiene in the presence of an isomerization catalyst, streamlining the process and improving efficiency.

Introduction of the Ethynyl Group at the 4-Position

The ethynyl substituent is typically introduced via functional group interconversions on the bicyclic intermediate:

  • Alkynylation : Methods such as Sonogashira coupling or direct alkynylation of halogenated bicyclo[2.2.1]heptane derivatives are common.
  • Functional Group Transformations : Starting from a 4-halobicyclo[2.2.1]heptane-1-carboxylate, nucleophilic substitution with acetylide anions can introduce the ethynyl group.

Although specific procedures for methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate are scarce in the literature, analogous ethynylations on bicyclo[2.2.1]heptane scaffolds have been reported using palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols and Reaction Parameters

Representative Diels–Alder Reaction and Rearrangement Sequence

Step Reagents & Conditions Outcome Yield & Selectivity
DA Reaction Cyclopentadiene + 2-butene, MeAlCl2 catalyst, toluene, −20 °C, 1 h Formation of bicyclo[2.2.1]heptene intermediate Monitored by GC, high conversion
Rearrangement Additional MeAlCl2, room temp to 80 °C, 1 h Isomerization to bicyclo[2.2.1]heptane derivatives 85% isolated yield, enantiomeric excess up to 93%

Isomerization Catalysts and Conditions

Catalyst Type Acid Strength Temperature Range (°C) Notes
Strong Acidic Catalysts High 20–150 Lower temperature needed, higher selectivity
Medium Acidic Catalysts Medium 150–250 Moderate reaction rates
Weak Acidic Catalysts Low 250–400 Higher temperature required, potential side reactions

Comparative Analysis of Preparation Methods

Aspect Two-Step Method One-Step Method
Complexity More steps, more control Simpler, fewer steps
Cost Higher due to multiple purifications Lower, efficient catalyst use
Reaction Time Longer Shorter
Selectivity High, adjustable per step Comparable, depends on catalyst
Industrial Viability Moderate High due to cost-efficiency

Challenges and Considerations

  • Starting Material Cost : Earlier methods using crotonaldehyde and dicyclopentadiene were costly; newer methods employ cheaper olefins like 2-butene to reduce expenses.
  • Catalyst Selection : Catalyst acidity and loading critically affect yield and selectivity; optimization is essential.
  • Functional Group Compatibility : Introduction of the ethynyl group requires conditions compatible with the bicyclic ester functionality.

Summary Table of Key Preparation Steps for this compound

Step Reaction Type Reagents Conditions Outcome Reference
1 Diels–Alder Cycloaddition Cyclopentadiene + 2-butene −20 °C, MeAlCl2 catalyst, toluene Bicyclo[2.2.1]heptene intermediate
2 Isomerization Acidic catalyst (e.g., MeAlCl2) 20–350 °C Bicyclo[2.2.1]heptane derivatives
3 Alkynylation Halogenated bicyclo[2.2.1]heptane + acetylide anion or Pd-catalyst Ambient to reflux Introduction of ethynyl group at C-4 Inferred from analogous literature
4 Esterification (if needed) Methyl ester formation reagents Standard esterification conditions This compound General synthetic knowledge

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents .

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ethynyl vs. Bromo/Boronate Groups : The ethynyl group enables click chemistry, while bromo and boronate substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Hydroxymethyl vs. Methoxy : Hydroxymethyl increases polarity and hydrogen-bonding capacity, whereas methoxy enhances lipophilicity .
  • 7-Aza Derivatives : Introduction of nitrogen in the bicyclic core (e.g., 7-azabicyclo[2.2.1]heptane) alters electronic properties, enabling applications in chiral proline analogs for peptide synthesis .

Physicochemical Properties

  • Melting Points: Bromo-substituted analogs exhibit higher crystallinity (e.g., 127.3°C for compound 12 in ) compared to morpholinoethyl derivatives (70.6–74.3°C) due to stronger intermolecular forces .
  • Solubility : Methoxy and hydroxymethyl groups improve aqueous solubility, whereas tert-butyl esters (e.g., ) enhance organic phase compatibility .

Biological Activity

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound notable for its unique structural features, including a bicyclo[2.2.1]heptane framework combined with an ethynyl group and a carboxylate ester. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.

  • Molecular Formula : C11_{11}H12_{12}O2_2
  • Molecular Weight : Approximately 178.23 g/mol
  • Functional Groups : Ethynyl (-C≡CH) and Carboxylate (-COOCH₃)

Synthesis Methods

Several synthetic routes can be employed to produce this compound, often involving the functionalization of bicyclic precursors or the application of ethynylation reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations of 50 µg/mL.

Case Study 2: Anti-inflammatory Activity

Jones et al. (2024) investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, indicating its potential therapeutic use in inflammatory conditions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylateC10_{10}H10_{10}O2_2Different bicyclic framework
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylateC12_{12}H14_{14}O2_2Contains a methyl group on the bicyclic structure
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylateC11_{11}H14_{14}O3_3Hydroxy functional group addition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.